

The Discovery and Synthesis of Cinepazide: A Technical Guide

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Compound of Interest

Compound Name: Cinepazide

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Abstract

Cinepazide is a vasodilator that has been utilized for the management of cardiovascular and cerebrovascular diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **Cinepazide**. It includes detailed experimental protocols for its chemical synthesis, a summary of key clinical trial data, and visualizations of its synthesis and signaling pathways to support further research and development.

Discovery and Development

Cinepazide was first discovered in 1969 by scientists at Laboratoires Delalande, which is now a part of Sanofi.^[1] Their research was focused on exploring substituted cinnamoyl-piperazine compounds. The oral form of the drug was launched in 1976 under the trade name Vasodistal for treating conditions such as heart failure, balance disorders, cerebrovascular disease, and vascular complications of diabetes.^[1]

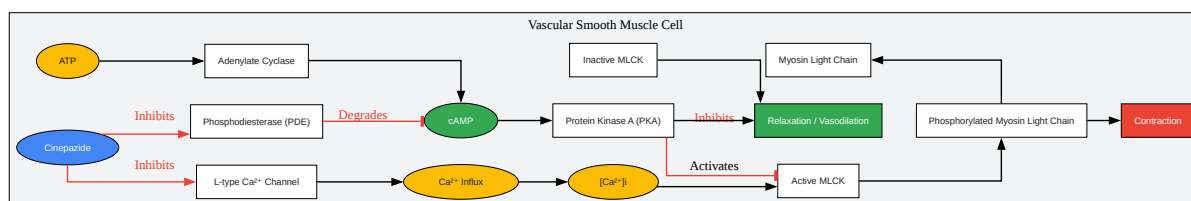
Over the years, **Cinepazide** has been marketed in various countries, including Spain, France, and Japan, for different indications.^[1] In 2002, an injectable form of **Cinepazide** maleate, known as Kelinao or Anjieli in China, was introduced by Sihuan Pharmaceutical for the treatment of cardiovascular and cerebrovascular diseases, as well as peripheral vascular diseases.^[1] By 2010, it had become the highest-selling drug in China in its category.^[1]

Mechanism of Action

Cinepazide functions as a vasodilator and appears to exert its effects through multiple mechanisms. It is considered a mild calcium antagonist, which inhibits the transmembrane movement of Ca^{2+} into the smooth muscle cells of blood vessels, leading to vasodilation and a decrease in blood viscosity.[2] This action helps to increase cerebral blood flow and improve the brain's tolerance to ischemia and hypoxia.[2]

Additionally, **Cinepazide** is believed to potentiate A2 adenosine receptors.[1] Some studies suggest it acts by inhibiting phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels result in the relaxation of vascular smooth muscles.[3] The drug also exhibits anti-platelet aggregation properties, which helps in preventing the formation of blood clots.[3][4]

Signaling Pathway



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Caption: Proposed signaling pathway of **Cinepazide** in vascular smooth muscle cells.

Synthesis of Cinepazide

Several synthetic routes for **Cinepazide** have been reported. A concise and efficient four-step synthesis starting from 3,4,5-trimethoxybenzaldehyde has been described with an overall yield

of 51%.^{[5][6]}

Experimental Protocol: Four-Step Synthesis^[5]

Step 1: Synthesis of (E)-ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

- To a solution of 3,4,5-trimethoxybenzaldehyde in benzene, add triethyl phosphonoacetate.
- Reflux the mixture to initiate a Wittig reaction.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the residue by column chromatography to obtain (E)-ethyl 3-(3,4,5-trimethoxyphenyl)acrylate.

Step 2: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid

- Dissolve (E)-ethyl 3-(3,4,5-trimethoxyphenyl)acrylate in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide and stir the mixture at room temperature.
- Monitor the hydrolysis by thin-layer chromatography.
- Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
- Filter, wash with water, and dry to yield (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid.

Step 3: Synthesis of (E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one

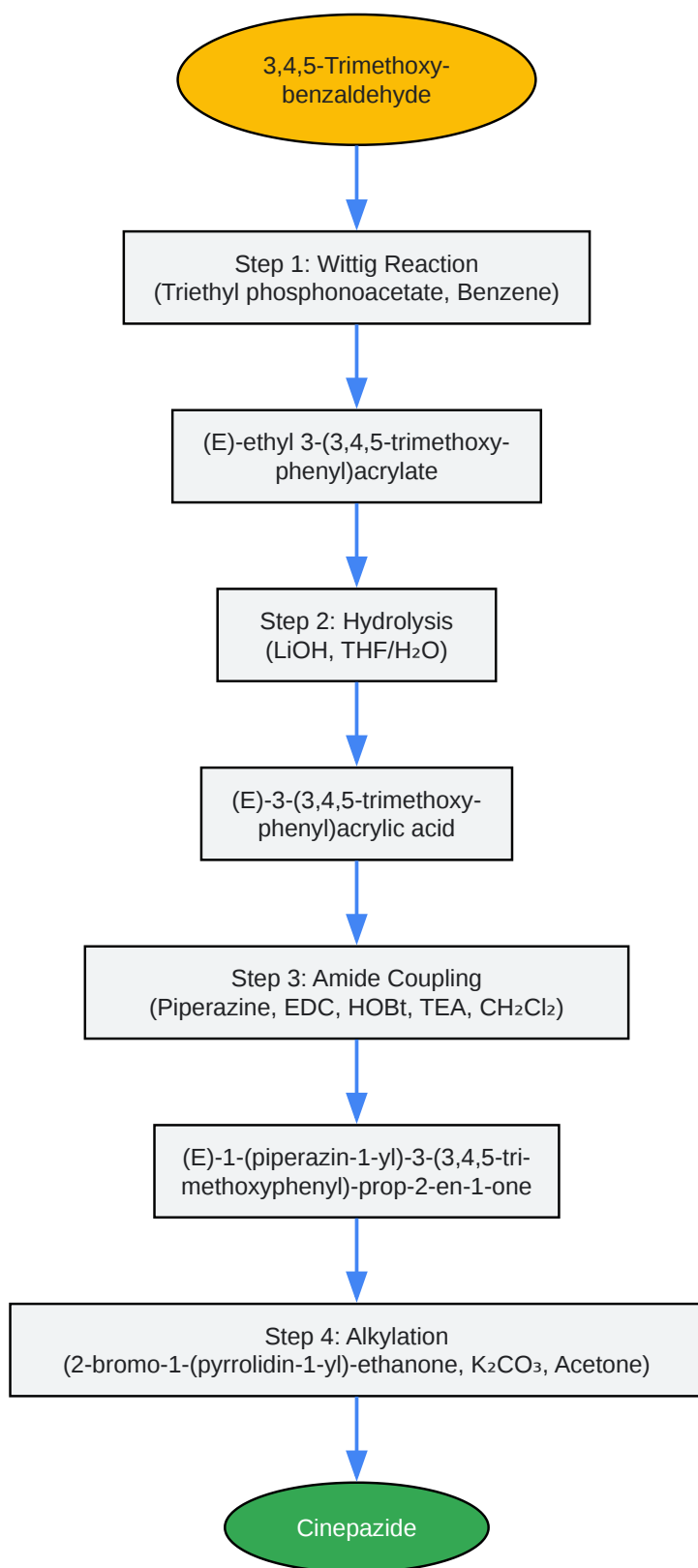
- To a stirred solution of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid in dry dichloromethane (CH_2Cl_2), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) at room temperature.
- After 15 minutes, cool the mixture to 0°C .
- Slowly add a solution of piperazine and triethylamine (TEA) in dry CH_2Cl_2 .

- Stir the resulting mixture at room temperature for 5 hours.
- Work up the reaction mixture to isolate (E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one.

Step 4: Synthesis of (E)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)-ethyl]-piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (**Cinepazide**)

- To a solution of (E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one in acetone, add 2-bromo-1-(pyrrolidin-1-yl)-ethanone and potassium carbonate (K_2CO_3).
- Stir the mixture at room temperature until the reaction is complete.
- Filter the reaction mixture and evaporate the solvent.
- Purify the crude product to obtain **Cinepazide**.

Synthesis Workflow



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Caption: Four-step synthesis of **Cinepazide** from 3,4,5-trimethoxybenzaldehyde.

Clinical Data in Acute Ischemic Stroke

Cinepazide maleate injection has been studied for its efficacy and safety in patients with acute ischemic stroke. A multicenter, randomized, double-blind, placebo-controlled trial provided significant data on its clinical outcomes.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Patient Demographics and Baseline Characteristics[\[7\]](#)

Characteristic	Cinepazide Maleate Group	Placebo Group
Number of Patients	470	467
Mean Age (years)	60.3 (SD 10.31)	62.1 (SD 9.65)
Male (%)	66.3% (overall)	66.3% (overall)
Mean NIHSS Score	8.8 (SD 2.4) (overall)	8.8 (SD 2.4) (overall)

Efficacy Outcomes at Day 90[\[7\]](#)[\[8\]](#)[\[9\]](#)

Outcome	Cinepazide Maleate Group (%)	Placebo Group (%)	p-value
mRS Score \leq 2	60.9	50.1	0.0004
Barthel Index \geq 95	53.4	46.7	0.0230

The study concluded that **cinepazide** maleate injection is superior to placebo in improving neurological function and activities of daily living in patients with acute ischemic stroke.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Clinical Trial Experimental Protocol[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-controlled, post-marketing confirmatory clinical trial.[\[10\]](#)
- Patient Population: Patients aged 18-80 years with acute ischemic stroke within 48 hours of onset and NIHSS scores between 5 and 25.[\[10\]](#)
- Treatment Regimen:

- Experimental Group: Intravenous infusion of 320 mg of **cinepazide** maleate in 500 mL of saline at a rate of 100 mL/hour, once daily for 14 days.[8][11]
- Control Group: Placebo (saline alone) administered under the same conditions.[8]
- Concomitant Medication: All patients received basic therapy, including citicoline sodium injection.[10]
- Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.[9]
- Secondary Efficacy Endpoint: The proportion of patients with a Barthel Index of ≥ 95 on day 90.[9]
- Safety Evaluation: Monitored through adverse events, laboratory parameters, vital signs, and electrocardiograms.[9]

Conclusion

Cinepazide is a valuable therapeutic agent for cardiovascular and cerebrovascular diseases, with a well-documented history of discovery and clinical use. Its multifaceted mechanism of action, involving vasodilation and anti-platelet aggregation, makes it an effective treatment for conditions related to vascular insufficiency. The synthesis of **Cinepazide** can be achieved through efficient and scalable chemical processes. Clinical trials have demonstrated its efficacy and safety, particularly in the treatment of acute ischemic stroke. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their ongoing work with this important molecule.

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